Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate
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Overview
Description
Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate is a chemical compound with the molecular formula C16H17NO312. It has a molecular weight of 271.316 g/mol12. This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich1.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate consists of a pyrrole ring system, which is a five-membered aromatic heterocycle3. The structure also includes ethyl, formyl, dimethyl, and phenyl functional groups12.
Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate are not available in the retrieved data. However, pyrrole-containing compounds are known to undergo a variety of chemical reactions, leading to the formation of more active compounds3.
Physical And Chemical Properties Analysis
Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate has a molecular weight of 271.316 g/mol12. Unfortunately, other specific physical and chemical properties of this compound are not available in the retrieved data.
Scientific Research Applications
Synthesis and Characterization
Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate serves as a precursor for the synthesis of a wide array of compounds. For instance, it has been used in the condensation reactions to create novel compounds characterized by spectroscopy methods and quantum chemical calculations. These syntheses often result in molecules with interesting properties, such as spontaneous formation reactions at room temperature and potential for dimer formation through hydrogen bonding (Singh et al., 2013), (Singh et al., 2013).
Molecular Structure and Spectral Analyses
The molecular structure and spectral analyses have been central to understanding the chemical behavior of derivatives of Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate. Detailed vibrational analysis indicates dimer formation in the solid state, further analyzed by "atoms in molecules" (AIM) theory to assess intermolecular interactions (Singh et al., 2014). These studies provide insights into the electron density, Laplacian of electron density, and total electron energy density at bond critical points (BCP), offering a deeper understanding of the compound's reactivity and properties.
Applications in Material Science
Research into Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate and its derivatives also extends into material science, particularly in the development of non-linear optical (NLO) materials. Theoretical studies indicate that certain derivatives may exhibit significant first hyperpolarizability, suggesting their utility as NLO materials. This is demonstrated through quantum chemical calculations that correlate well with experimental data, predicting the sites and nature of interactions that facilitate dimer formation and potentially enhance NLO properties (Singh et al., 2015).
Safety And Hazards
Specific safety and hazard information for Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate is not available in the retrieved data. However, it’s important to handle all chemical compounds with appropriate safety precautions.
Future Directions
The future directions of research on Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate are not specified in the retrieved data. However, due to the diverse therapeutic response profile of pyrrole-containing analogs, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders3.
properties
IUPAC Name |
ethyl 4-formyl-2,5-dimethyl-1-phenylpyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-4-20-16(19)15-12(3)17(11(2)14(15)10-18)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDYIZGTPVRWAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C=O)C)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384008 |
Source
|
Record name | Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate | |
CAS RN |
175276-52-5 |
Source
|
Record name | Ethyl 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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